molecular formula C8H9Br2NO2S B2562322 Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 1955548-41-0

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B2562322
CAS No.: 1955548-41-0
M. Wt: 343.03
InChI Key: ISPQIKDGYXCCRK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate typically involves the bromination of a thiazole precursor followed by esterification. One common method is to start with 2-bromo-5-methylthiazole, which undergoes bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting dibromo compound is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or column chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding thiazole derivative without the bromine atoms.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Reduction: Formation of 2-bromo-5-methylthiazole.

    Ester Hydrolysis: Formation of 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetic acid.

Scientific Research Applications

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2-(2-chloro-5-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a chlorine atom instead of a second bromine atom.

    Ethyl 2-bromo-2-(2-bromo-1,3-thiazol-4-yl)acetate: Lacks the methyl group on the thiazole ring.

Uniqueness

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is unique due to the presence of two bromine atoms and a methyl group on the thiazole ring, which can significantly influence its reactivity and biological activity compared to similar compounds .

Biological Activity

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by two bromine atoms and an ethyl ester group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

Structure

The chemical structure of this compound can be represented as follows:

C8H9Br2NO2S\text{C}_8\text{H}_9\text{Br}_2\text{N}\text{O}_2\text{S}

Physical Properties

PropertyValue
Molecular Weight250.06 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on their structural modifications .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound may act as an inhibitor of specific cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Thiazoles have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they may inhibit lysyl oxidase (LOX), an enzyme linked to tumor metastasis .
  • Receptor Modulation : The compound may interact with biological receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
  • Nucleophilic Substitution : The presence of bromine atoms allows for nucleophilic substitution reactions that can lead to the formation of more biologically active derivatives.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in determining its biological activity. Key findings from SAR studies indicate:

  • The presence of electron-donating groups (like methyl) enhances the compound's reactivity and biological efficacy.
  • The dual bromination at specific positions on the thiazole ring significantly influences its interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various thiazole derivatives, this compound was tested against E. coli and S. aureus. The results indicated that this compound exhibited comparable efficacy to standard antibiotics like norfloxacin, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of thiazole derivatives highlighted this compound's ability to induce apoptosis in human cancer cell lines. The study found that this compound inhibited cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics such as doxorubicin .

Properties

IUPAC Name

ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO2S/c1-3-13-7(12)5(9)6-4(2)14-8(10)11-6/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPQIKDGYXCCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(SC(=N1)Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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